N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide is a benzothiazole-derived compound characterized by a benzo[d]thiazole core substituted with methylthio (-SMe) at position 2 and a propanamide chain modified with a phenylthio (-SPh) group at position 2. Benzothiazoles are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory properties, often attributed to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS3/c1-21-17-19-14-8-7-12(11-15(14)23-17)18-16(20)9-10-22-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXHDMQMNNIUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide typically involves the formation of the benzothiazole core followed by the introduction of the methylthio and phenylthio groups. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazole ring. Subsequent reactions introduce the methylthio and phenylthio substituents under specific conditions, such as the use of methyl iodide and phenylthiol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thioether groups.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified thioether derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with key proteins, leading to altered cellular responses. These interactions are often mediated by the unique structural features of the benzothiazole core and the attached functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The methylthio and phenylthio substituents in the target compound distinguish it from analogs in the evidence. For example:
- Melting Points: The presence of polar groups (e.g., methoxy in 7q and 7t) correlates with lower melting points (166–180°C) compared to nonpolar substituents like phenylthio (hypothesized to increase melting points due to enhanced van der Waals interactions). The trifluoromethyl group in EP3 348 550A1 derivatives likely improves thermal stability .
- Solubility: The phenylthio group in the target compound may reduce aqueous solubility compared to methoxy or pyridinylamino substituents in compounds, which have higher polarity .
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.5 g/mol. The structure includes a benzo[d]thiazole moiety with methylthio and phenylthio substituents, which are believed to contribute to its biological effects.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly in cancer cell lines. The benzothiazole derivatives often interact with cellular pathways involved in apoptosis and cell proliferation.
Apoptosis Induction
A study on related benzothiazole derivatives demonstrated that certain compounds could induce apoptosis in HepG2 cancer cells. For instance, derivatives exhibited IC50 values as low as 1.2 nM, indicating potent anticancer activity. This suggests that this compound may also possess similar apoptotic properties due to structural similarities .
In Vitro Studies
In vitro studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values for several related compounds:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
| 7d | A431 | 20 |
These findings suggest that modifications to the benzothiazole core can significantly enhance anticancer activity .
Case Studies
- Benzothiazole Derivatives : A series of synthesized benzothiazole-2-thiol derivatives were tested for their anticancer properties, revealing that specific substitutions led to increased potency against various cancer cell lines .
- Mechanistic Insights : Flow cytometry analysis indicated that treatment with certain benzothiazole derivatives resulted in a significant increase in apoptotic cells, supporting the hypothesis that these compounds may trigger programmed cell death pathways .
Pharmacological Potential
The pharmacological potential of this compound extends beyond anticancer activity. Its structural components suggest possible antiviral and antimicrobial properties as well, consistent with findings from other thiazole and thiazolidinone derivatives.
Antiviral Activity
Research into similar compounds has indicated promising antiviral activity, particularly against viral strains resistant to existing medications. The ability of these compounds to modulate viral replication could position them as candidates for further development in antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
